tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate
Overview
Description
“tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate” is a chemical compound with the molecular formula C12H15F3N2O2 . It is related to other compounds such as “tert-butyl N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}carbamate” which has a similar structure .
Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 328.1±42.0 °C at 760 mmHg, and a flash point of 152.2±27.9 °C . It has 4 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .Scientific Research Applications
Antitumor Activity
- A study by Maftei et al. (2016) explored the synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including tert-butyl-substituted variants. These compounds were tested for in vitro anti-cancer activity, with some showing promising results.
Synthesis and Characterization
- The synthesis and characterization of similar compounds, focusing on various structural modifications, have been reported by several researchers. These studies often involve the synthesis of novel derivatives and their subsequent analysis:
- Martins et al. (2012) conducted a study on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, highlighting different reaction conditions and outcomes.
- Maftei et al. (2013) focused on the synthesis of natural product analogs bearing the 1,2,4-oxadiazole ring, including tert-butyl variants, and tested their antitumor activity.
- Zhang et al. (2010) studied the impact of substituents, such as tert-butyl, on the emission wavelength of Cu(I) complexes, providing insights into the photophysical properties of these compounds.
Biological Evaluation
- Hintermann et al. (2016) investigated a series of compounds, including those with tert-butyl-1,2,4-oxadiazole, for their potential as RORγt inverse agonists, which are relevant in the context of autoimmune diseases.
Other Applications
- Research has also delved into various other applications of these compounds, ranging from synthesis methodologies to their potential use in material science:
- Becerra et al. (2021) reported on the ambient-temperature synthesis of related compounds, highlighting efficient synthesis methods.
- Weigl et al. (2003) explored the use of alkyl-substituted 2,6-dioxadiazolylpyridines as selective extractants for trivalent actinides, indicating potential applications in nuclear chemistry.
Properties
IUPAC Name |
tert-butyl N-[[3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3/c1-13(2,3)23-12(22)19-7-10-20-11(21-24-10)9-5-4-8(6-18-9)14(15,16)17/h4-6H,7H2,1-3H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPVAHGYJONAPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301117390 | |
Record name | 1,1-Dimethylethyl N-[[3-[5-(trifluoromethyl)-2-pyridinyl]-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301117390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160994-72-8 | |
Record name | 1,1-Dimethylethyl N-[[3-[5-(trifluoromethyl)-2-pyridinyl]-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160994-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[[3-[5-(trifluoromethyl)-2-pyridinyl]-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301117390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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